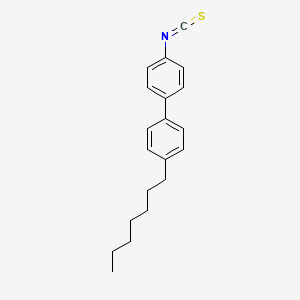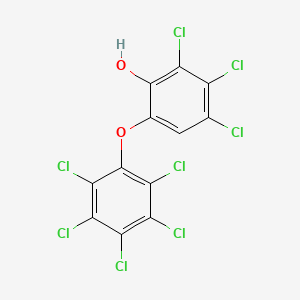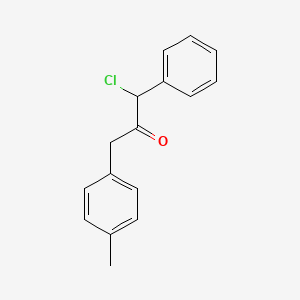
4-Heptyl-4'-isothiocyanato-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a heptyl group and an isothiocyanato group attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Heptyl Group: The heptyl group can be introduced via a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a heptyl halide in the presence of a Lewis acid catalyst.
Introduction of the Isothiocyanato Group: The isothiocyanato group can be introduced through a nucleophilic substitution reaction, where the biphenyl derivative reacts with thiophosgene or a similar reagent.
Industrial Production Methods
Industrial production methods for 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiocyanato group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the isothiocyanato group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium azide, alkyl halides, or Grignard reagents are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted biphenyl derivatives, depending on the reagents used.
Applications De Recherche Scientifique
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl has several scientific research applications:
Materials Science: It is used in the development of liquid crystal materials for display technologies.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The biphenyl core provides structural stability and can participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Heptyl-4’-biphenylcarbonitrile: Similar in structure but with a cyano group instead of an isothiocyanato group.
4-Heptyl-4’-biphenylamine: Contains an amine group instead of an isothiocyanato group.
4-Heptyl-4’-biphenylmethanol: Features a hydroxyl group instead of an isothiocyanato group.
Uniqueness
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl is unique due to the presence of the isothiocyanato group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications where specific chemical functionalities are required.
Propriétés
Numéro CAS |
92444-12-7 |
|---|---|
Formule moléculaire |
C20H23NS |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
1-heptyl-4-(4-isothiocyanatophenyl)benzene |
InChI |
InChI=1S/C20H23NS/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)21-16-22/h8-15H,2-7H2,1H3 |
Clé InChI |
KFKPPHNZSHJXOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)



![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)

![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)


